molecular formula C12H10BrClFNO B2526155 4-(3-Bromo-4-fluorophenoxy)aniline hydrochloride CAS No. 1955556-74-7

4-(3-Bromo-4-fluorophenoxy)aniline hydrochloride

Cat. No. B2526155
CAS RN: 1955556-74-7
M. Wt: 318.57
InChI Key: XLTBCZRQCCKXQX-UHFFFAOYSA-N
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Description

The compound "4-(3-Bromo-4-fluorophenoxy)aniline hydrochloride" is a derivative of aniline, which is a pivotal building block in pharmaceuticals and materials science. Aniline derivatives are known for their diverse applications, including their use in the synthesis of liquid crystals, non-linear optical materials, and as intermediates in the metabolism of various drugs and chemicals.

Synthesis Analysis

The synthesis of aniline derivatives often involves halogenated reactions, as seen in the preparation of compounds with bromo and fluoro substituents. For instance, the synthesis of 4-(4-bromopropyloxy)-4'-(4-alkyloxybenzylidene)anilines involves the introduction of a bromopropyloxy chain to the phenyl ring . Similarly, the practical synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline demonstrates the use of chloromethyl and nitrophenol precursors, followed by condensation and reduction reactions . These methods highlight the versatility of halogenated anilines in chemical synthesis, providing a foundation for the potential synthesis of "4-(3-Bromo-4-fluorophenoxy)aniline hydrochloride."

Molecular Structure Analysis

The molecular structure of aniline derivatives is crucial in determining their properties and applications. For example, the mesomorphic properties of aniline derivatives are influenced by the molecular structure, as seen in the study of bromopropyloxy and alkyloxybenzylidene anilines . The presence of halogen atoms, such as bromine, can significantly alter these properties. Additionally, the vibrational analysis of halogenated anilines, including the effects of substituents on the vibrational spectra, provides insight into the molecular structure and its electronic environment .

Chemical Reactions Analysis

Aniline derivatives undergo various chemical reactions, which are essential for their transformation into useful materials. The metabolism of 3-chloro-4-fluoro-aniline in dogs and rats, for example, results in the formation of different metabolites, indicating the reactivity of the compound in biological systems . Theoretical studies also provide predictions of the spectroscopic properties of aniline derivatives, which are indicative of their reactivity and potential chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are closely related to their molecular structure and the nature of their substituents. The mesomorphic properties of anilines with bromopropyloxy chains are determined by their phase transition temperatures and anisotropic changes . Theoretical vibrational analysis helps in understanding the influence of electron-donating and withdrawing effects on the structure of aniline derivatives . Moreover, the study of microwave spectra of halogenated phenols provides structural information and insights into the barriers to internal rotation, which are relevant to the physical properties of these compounds .

Scientific Research Applications

Potential in Nonlinear Optical (NLO) Materials

Research on similar compounds like 4-chloro-3-(trifluoromethyl)aniline and 4-bromo-3-(trifluoromethyl)aniline has demonstrated their potential in nonlinear optical (NLO) materials. These studies reveal the effects of electron-donating and withdrawing groups on aniline structures and their impact on vibrational spectra. Theoretical computations, including hyperconjugation interactions and molecular electrostatic potential (MEP) analysis, support their usefulness in NLO materials, suggesting a similar potential for 4-(3-Bromo-4-fluorophenoxy)aniline hydrochloride (B. Revathi et al., 2017).

Role in Catalysis and Environmental Applications

Fe_3O_4 magnetic nanoparticles (MNPs) have been utilized for the catalytic oxidation of aromatic compounds like phenol and aniline, with significant degradation efficiency. This research highlights the potential for similar compounds, including 4-(3-Bromo-4-fluorophenoxy)aniline hydrochloride, in environmental remediation processes, especially in the removal of hazardous substances from water through catalysis (Shengxiao Zhang et al., 2009).

Synthesis of Complex Molecules

The synthesis of complex molecules, such as dibenzoxapine derivatives, highlights the importance of halogenated aniline compounds in pharmaceutical research. A key intermediate in the synthesis of selective nuclear hormone receptor modulators was prepared from a related compound, indicating the utility of 4-(3-Bromo-4-fluorophenoxy)aniline hydrochloride in the synthesis of medically relevant compounds (Rachel N. Richey & Hannah J. Yu, 2009).

Safety and Hazards

The safety information for “3-bromo-4-(4-fluorophenoxy)aniline” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

4-(3-bromo-4-fluorophenoxy)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO.ClH/c13-11-7-10(5-6-12(11)14)16-9-3-1-8(15)2-4-9;/h1-7H,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTBCZRQCCKXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC(=C(C=C2)F)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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